[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride
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Overview
Description
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is a chemical compound with the molecular formula C12H19NO·HCl. It is often used in pharmaceutical testing and research due to its unique chemical properties .
Preparation Methods
The synthesis of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride typically involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with ethylamine to produce [2-(3,5-Dimethylphenoxy)ethyl]ethylamine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Scientific Research Applications
[2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride is used in various scientific research applications:
Chemistry: It is used as a building block in organic synthesis.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development and testing of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist at various receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar compounds to [2-(3,5-Dimethylphenoxy)ethyl]ethylamine hydrochloride include:
- [2-(3,5-Dimethylphenoxy)ethyl]methylamine hydrochloride
- [2-(3,5-Dimethylphenoxy)ethyl]propylamine hydrochloride These compounds share similar structures but differ in the alkyl group attached to the amine. The unique properties of this compound make it particularly useful in specific research and industrial applications .
Properties
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-4-13-5-6-14-12-8-10(2)7-11(3)9-12;/h7-9,13H,4-6H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKRPBKZJOGTIP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCOC1=CC(=CC(=C1)C)C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-32-8 |
Source
|
Record name | Ethanamine, 2-(3,5-dimethylphenoxy)-N-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-32-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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